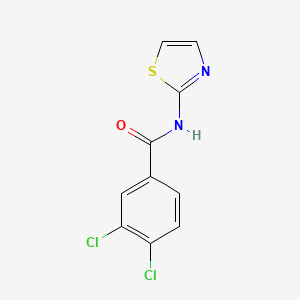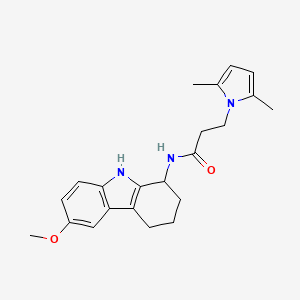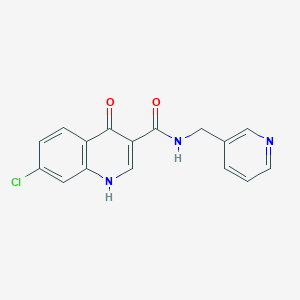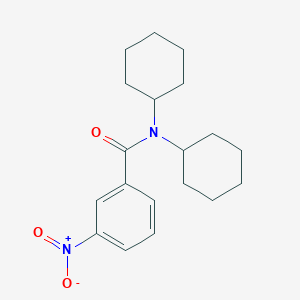
3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a thiazole ring at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 2-aminothiazole.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide.
Amide Bond Formation: The activated 3,4-dichlorobenzoic acid reacts with 2-aminothiazole to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Analytical methods like HPLC and NMR to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used to modify the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
The compound’s structure suggests potential pharmacological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, disrupting normal biochemical pathways. The thiazole ring and dichlorobenzamide moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with chlorine atoms at different positions.
3,4-Dichloro-N-(1,2-thiazol-2-yl)benzamide: Variation in the thiazole ring structure.
3,4-Dichloro-N-(1,3-oxazol-2-yl)benzamide: Replacement of the thiazole ring with an oxazole ring.
Uniqueness
3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
50350-38-4 |
|---|---|
Molecular Formula |
C10H6Cl2N2OS |
Molecular Weight |
273.14 g/mol |
IUPAC Name |
3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-7-2-1-6(5-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) |
InChI Key |
ACVZTCINHFMPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=CS2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10978012.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10978018.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978023.png)


![2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B10978043.png)
![1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B10978044.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10978050.png)
![3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B10978053.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B10978054.png)
![1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B10978059.png)

![3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B10978067.png)
